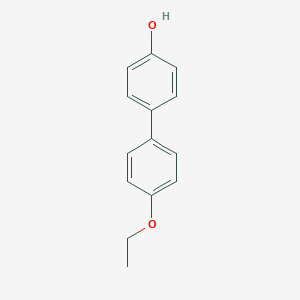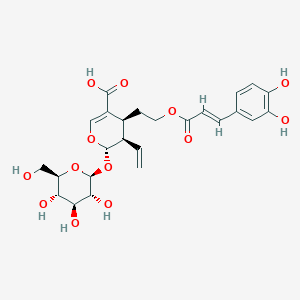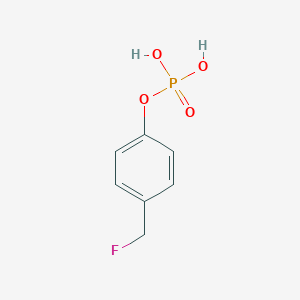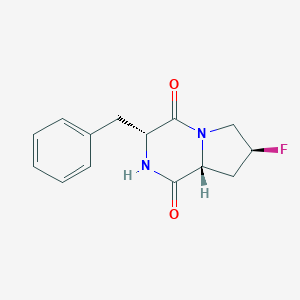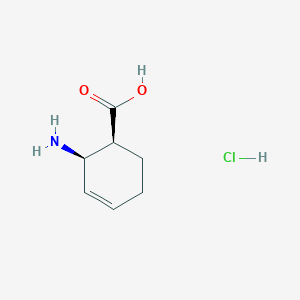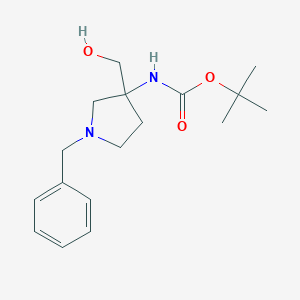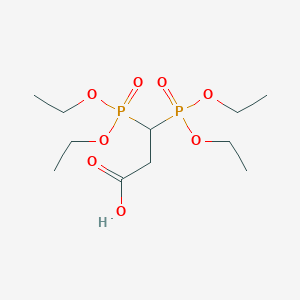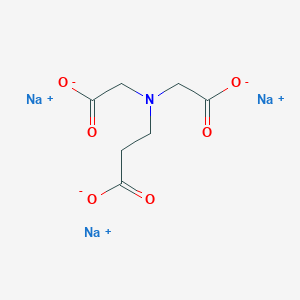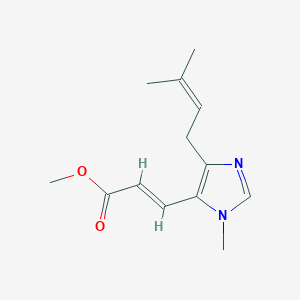
Visoltricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Visoltricin is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a natural product that is isolated from the fermentation broth of Streptomyces sp. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of Visoltricin is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of the immune response.
Effets Biochimiques Et Physiologiques
Visoltricin has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to inhibit the replication of viruses, such as hepatitis B virus and human immunodeficiency virus. In addition, Visoltricin has been found to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Visoltricin in lab experiments is that it is a natural product, which makes it less toxic than synthetic compounds. It is also readily available and relatively easy to synthesize. However, one of the limitations of using Visoltricin in lab experiments is that it is a complex compound, which makes it difficult to study its mechanism of action.
Orientations Futures
There are several future directions that can be explored in the research of Visoltricin. One potential direction is to study its potential in the treatment of viral infections, such as hepatitis B virus and human immunodeficiency virus. Another potential direction is to study its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, further studies can be conducted to elucidate the mechanism of action of Visoltricin and to identify potential targets for drug development.
Conclusion:
In conclusion, Visoltricin is a natural product that has gained significant attention in the scientific community due to its potential in various fields of research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. While there is still much to be learned about its mechanism of action, Visoltricin holds great promise as a potential therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
Visoltricin has been extensively studied for its potential in various fields of research. It has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to exhibit anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs. In addition, Visoltricin has been found to exhibit anti-viral properties, making it a potential candidate for the development of anti-viral drugs.
Propriétés
Numéro CAS |
139874-44-5 |
|---|---|
Nom du produit |
Visoltricin |
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
methyl (E)-3-[3-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)5-6-11-12(15(3)9-14-11)7-8-13(16)17-4/h5,7-9H,6H2,1-4H3/b8-7+ |
Clé InChI |
LFPQYOYKAPGCGM-BQYQJAHWSA-N |
SMILES isomérique |
CC(=CCC1=C(N(C=N1)C)/C=C/C(=O)OC)C |
SMILES |
CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C |
SMILES canonique |
CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C |
Synonymes |
3-(1-methyl-4-(3-methyl-2-butenyl)imidazol-5-yl)-2-propenoic acid methyl ester visoltricin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
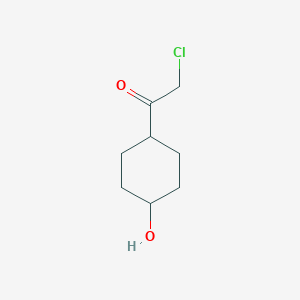
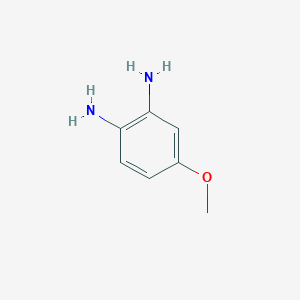
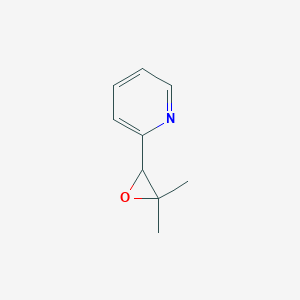
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
